2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide
Overview
Description
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that features an imidazole ring, a mercapto group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the acylation of the imidazole derivative with 4-methylbenzylamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution of the hydroxymethyl group can introduce various functional groups .
Scientific Research Applications
2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
- 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide
- 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-methylacetamide .
Uniqueness
What sets 2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the 4-methylbenzyl group, in particular, may enhance its binding affinity to certain molecular targets compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-sulfanylidene-1H-imidazol-3-yl]-N-[(4-methylphenyl)methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)6-15-13(19)8-17-12(9-18)7-16-14(17)20/h2-5,7,18H,6,8-9H2,1H3,(H,15,19)(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIHQSVMYWCVQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=CNC2=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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